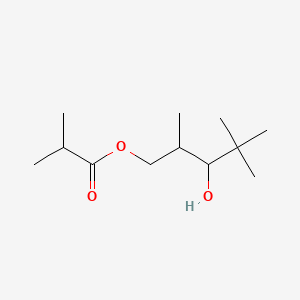

Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester

Description

Properties

IUPAC Name |

(3-hydroxy-2,4,4-trimethylpentyl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-8(2)11(14)15-7-9(3)10(13)12(4,5)6/h8-10,13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFRFCWHHBELIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(C)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881202 | |

| Record name | 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74367-34-3 | |

| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester, commonly referred to as 2-methylpropanoic acid 3-hydroxy-2,2,4-trimethylpentyl ester, is a carboxylic ester with the molecular formula and a molecular weight of 216.3172 g/mol. This compound is notable for its diverse biological activities, which have been explored in various studies focusing on its role as a metabolite and its potential therapeutic applications.

- Chemical Formula:

- Molecular Weight: 216.3172 g/mol

- CAS Registry Number: 77-68-9

- IUPAC Name: this compound

Metabolic Role

This compound serves as a human urinary metabolite and is also found in various plants. Its presence in biological systems indicates potential roles in metabolic pathways and interactions with biological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains using gas chromatography-mass spectrometry (GC-MS) profiling. The results indicated that this ester exhibits significant antibacterial properties, particularly against Gram-positive bacteria .

Case Study: Antibacterial Activity

A study conducted on volatile metabolites produced by Bacillus species demonstrated that propanoic acid derivatives, including the compound , displayed notable antibacterial effects. The evaluation involved assessing the minimum inhibitory concentration (MIC) against selected bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

This table illustrates the varying degrees of sensitivity among different bacterial strains to the compound's antibacterial properties.

Anti-inflammatory Effects

In addition to its antimicrobial properties, propanoic acid derivatives have been investigated for their anti-inflammatory effects . Research indicates that these compounds may modulate inflammatory pathways and could be beneficial in treating conditions characterized by excessive inflammation .

Applications in Therapeutics

Given its biological activity, this compound has potential applications in:

- Pharmaceutical formulations targeting bacterial infections.

- Cosmetic products aimed at reducing skin inflammation.

- Food preservation due to its antimicrobial properties.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chromatographic Properties

| Compound Name | Molecular Formula | Molecular Weight | Retention Index (HP-5 MS) | CAS Number |

|---|---|---|---|---|

| Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-TMPE | C₁₂H₂₄O₃ | 216.32 | 1380 | 25265-77-4 |

| Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-TMPE | C₁₂H₂₄O₃ | 216.32 | 1380 | 77-68-9 |

| Ethyl propanoate | C₅H₁₀O₂ | 102.13 | 620 | 105-37-3 |

Table 2: Occurrence and Functional Roles

Key Research Findings

Structural Sensitivity: Minor changes in ester branching (e.g., 2,4,4- vs.

Biological Activity: Unlike ethyl propanoate, the target compound lacks documented antioxidant or antimicrobial activity, highlighting functional divergence among esters .

Q & A

Q. How is the compound structurally characterized, and what challenges arise in its identification?

The compound is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name specifies a branched ester with hydroxyl and methyl groups, but discrepancies in CAS registry numbers (e.g., 74367-34-3 vs. 77-68-9) highlight inconsistencies in nomenclature and structural reporting across databases . Researchers must cross-validate spectral data (e.g., NIST Chemistry WebBook) and use synthetic standards to resolve ambiguities .

Q. What methodologies are employed for synthesizing this compound?

Synthesis typically involves esterification of 2-methylpropanoic acid (isobutyric acid) with 3-hydroxy-2,4,4-trimethylpentanol under acid-catalyzed conditions (e.g., H₂SO₄ or HCl). Reaction optimization includes controlling temperature (reflux) and stoichiometry to minimize side products like hydrolysis derivatives . Purity is confirmed via gas chromatography (GC) coupled with flame ionization detection (FID) .

Q. How is the compound detected in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC/MS) is the primary method, with a focus on volatile organic compound (VOC) profiling. For example, in Chinese drywall studies, thermal desorption-GC/MS identified the compound at 50–84 ppm, distinguishing it from US-manufactured drywall . Solid-phase microextraction (SPME) enhances sensitivity in low-concentration matrices like plant emissions or urine samples .

Advanced Research Questions

Q. What is the compound’s role in biological systems, and how is its antimicrobial activity validated?

The ester exhibits broad-spectrum antimicrobial activity against fungi (e.g., Aspergillus spp.) and bacteria (e.g., Staphylococcus aureus). Bioassays involve agar diffusion methods with serial dilutions (0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs). Synergistic effects with other esters are tested using checkerboard assays . Contradictory data on efficacy (e.g., strain-specific inhibition) require strain standardization and controlled culture conditions .

Q. How does the compound contribute to VOC profiles in disease diagnostics or ecological interactions?

In pulmonary hypertension, the compound is a biomarker in exhaled breath, detected via GC×GC-TOFMS. Multivariate analysis (e.g., PCA) distinguishes its concentration (0.0012–0.0015 ppm) from healthy controls . In plants, it functions as a herbivore deterrent; behavioral assays (e.g., Y-tube olfactometry) quantify insect repellency, with dose-response curves linking emission rates (ng/h) to avoidance behavior .

Q. What analytical challenges arise in quantifying the compound in complex mixtures?

Co-elution with structurally similar esters (e.g., propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester) complicates GC/MS analysis. Solutions include:

- Chromatographic optimization : Using polar columns (e.g., DB-WAX) and temperature gradients to resolve peaks .

- Tandem MS (MS/MS) : Fragmenting ions (e.g., m/z 216 → 99) for selective detection .

- Chemometrics : Algorithms like orthogonal partial least squares-discriminant analysis (OPLS-DA) deconvolute overlapping signals .

Q. What environmental persistence and toxicity data support risk assessments?

The compound’s half-life in soil is estimated at 15–30 days under aerobic conditions, with hydrolysis as the primary degradation pathway. Toxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) suggest moderate ecotoxicity. Discrepancies in drywall studies (e.g., absence in US samples) imply localized pollution sources, necessitating lifecycle analyses .

Methodological Recommendations

- Structural Confirmation : Combine HRMS (Q-TOF), ¹H/¹³C NMR, and IR spectroscopy with reference standards .

- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) for GC/MS calibration .

- Biological Testing : Follow CLSI guidelines for antimicrobial assays, including positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.